D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

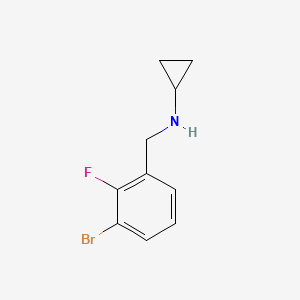

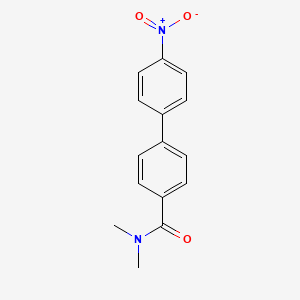

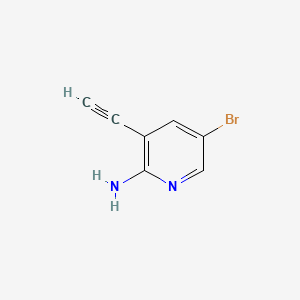

D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride is a product used for proteomics research . Its molecular formula is C10H12ClN3O2 and it has a molecular weight of 241.67 .

Molecular Structure Analysis

The molecular structure of D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride is represented by the molecular formula C10H12ClN3O2 . The molecular weight of this compound is 241.67 .Applications De Recherche Scientifique

Methyl Esters and Their Scientific Research Applications

Gene Expression Regulation

Methyl esters, such as 5-Aza-2′-deoxycytidine (AzaD), have been investigated for their roles in gene expression. AzaD is known for activating methylated and silenced genes by promoter demethylation. This compound's effects on gene expression are highly context-dependent, varying with the gene and environmental settings. AzaD's ability to regulate gene expression through mechanisms beyond promoter demethylation highlights the complex interplay between chemical compounds and genetic regulation (R. S. Seelan et al., 2018).

Modification of Biopolymers

The study of xylan derivatives has revealed the potential of methyl esters in modifying biopolymers to produce ethers and esters with specific properties. These chemical modifications pave the way for new materials with applications ranging from drug delivery to antimicrobial agents. The versatility of these compounds is demonstrated by their ability to form nanoparticles and modify paper strength, highlighting their broad applicability in materials science (K. Petzold-Welcke et al., 2014).

Catalysis in Chemical Synthesis

Methyl esters also play a crucial role in catalysis, specifically in the synthesis of fatty esters from renewable resources. Research in this area focuses on developing more selective solid catalysts to improve the efficiency and environmental sustainability of producing fatty acid esters of polyols. These advances have significant implications for industries such as food, detergents, and cosmetics, where these chemicals are used as emulsifiers (C. Márquez-Álvarez et al., 2004).

Biocompatibility and Medical Applications

The biocompatibility of poly (DL-lactic acid/glycine) copolymers has been extensively reviewed, focusing on their degradation mechanism, rate, and the foreign body reaction as a function of their composition and molecular weight. These materials, which include methyl ester groups, are of interest for medical applications due to their natural presence in the human body and the non-impairment of biocompatibility upon degradation. The research highlights the potential of these copolymers in various biomedical applications, including tissue engineering and drug delivery systems (J. Schakenraad & P. Dijkstra, 1991).

Propriétés

IUPAC Name |

methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRULKUGRGUSON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677985 |

Source

|

| Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219429-37-4 |

Source

|

| Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)